![molecular formula C8H15N5 B3029124 3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine CAS No. 537039-17-1](/img/structure/B3029124.png)
3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine
Overview
Description
3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole class of molecules. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Inhibition of SIRT6 for Diabetes Treatment
MPNA and its derivatives serve as inhibitors of SIRT6 , a class III histone deacetylase enzyme. SIRT6 plays a crucial role in regulating glucose homeostasis and insulin sensitivity. By modulating SIRT6 activity, MPNA may contribute to novel therapeutic approaches for diabetes management .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle checkpoint control, particularly in response to DNA damage and during the S phase .
Mode of Action
This inhibition could lead to changes in cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
The compound’s action on Serine/threonine-protein kinase Chk1 affects the DNA damage response pathway . When DNA damage occurs, Chk1 is activated and halts the cell cycle to allow for repair. By inhibiting Chk1, the compound could potentially disrupt this process .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE’s action would largely depend on its interaction with Chk1. Inhibition of Chk1 could lead to uncontrolled cell cycle progression, potentially resulting in cell death or proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to bind to Chk1 .
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c1-12-2-4-13(5-3-12)8-6-7(9)10-11-8/h6H,2-5H2,1H3,(H3,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUIMKSJWJHSBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NNC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668132 | |
Record name | 3-(4-Methylpiperazin-1-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine | |
CAS RN |
537039-17-1 | |
Record name | 3-(4-Methylpiperazin-1-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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